molecular formula C11H8BrNO3 B1409729 Ethyl 4-bromo-3-cyano-5-formylbenzoate CAS No. 1805406-96-5

Ethyl 4-bromo-3-cyano-5-formylbenzoate

Cat. No. B1409729
CAS RN: 1805406-96-5
M. Wt: 282.09 g/mol
InChI Key: RARFOPBMDRGPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-bromo-3-cyano-5-formylbenzoate” is a complex organic compound. It contains an ethyl ester functional group, a bromo group, a cyano group, and a formyl group attached to a benzene ring . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various functional groups (ethyl ester, bromo, cyano, and formyl) are likely to significantly influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of “Ethyl 4-bromo-3-cyano-5-formylbenzoate” would be influenced by its functional groups. For instance, the bromo group is a good leaving group, the cyano group can act as a nucleophile or electrophile, and the formyl group can undergo reactions typical of aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase its molecular weight and boiling point compared to compounds with similar structures but without bromine .

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, in a biological context, it might interact with certain enzymes or receptors. In a chemical reaction, its mechanism of action would depend on the other reactants present .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARFOPBMDRGPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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